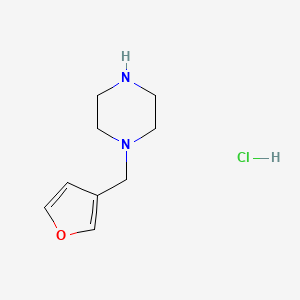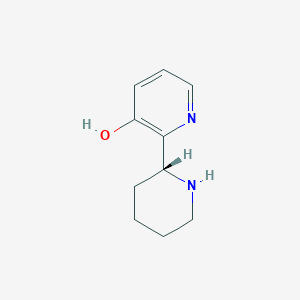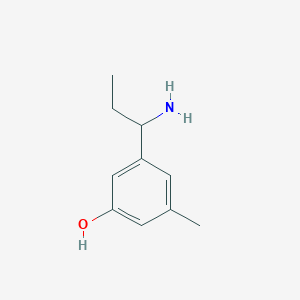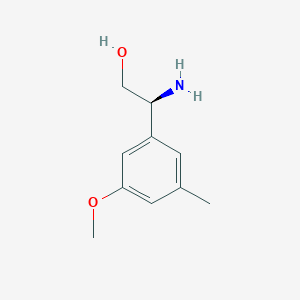![molecular formula C9H10N2O B12967305 3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
3-Ethylbenzo[d]isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbenzo[d]isoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-5-amine typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. For example, one method involves the use of sodium hydride in tetrahydrofuran and acetonitrile, followed by methyl acetate under reflux conditions . The product is then purified through extraction and drying processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylbenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has focused on its potential as a therapeutic agent, particularly as an inhibitor of bromodomain-containing proteins like BRD4, which are implicated in cancer
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethylbenzo[d]isoxazol-5-amine involves its interaction with molecular targets such as BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails . By inhibiting BRD4, this compound can disrupt the transcription of oncogenes like c-Myc and CDK6, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
- 3-Methylbenzo[d]isoxazol-5-amine
- 3-Propylbenzo[d]isoxazol-5-amine
- 3-Isopropylbenzo[d]isoxazol-5-amine
Comparison: Compared to its analogs, 3-Ethylbenzo[d]isoxazol-5-amine exhibits unique binding properties and biological activities. The ethyl group at the 3-position enhances its interaction with molecular targets like BRD4, resulting in potent inhibitory effects . This makes it a valuable compound for further drug development and therapeutic applications.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-ethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3 |
Clave InChI |
VJHWHYFVSGEVTG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC2=C1C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)

![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)





